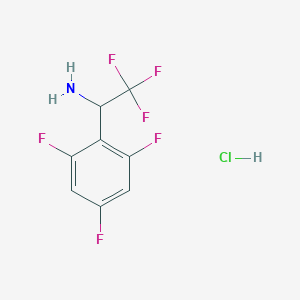![molecular formula C11H17NO B2945805 (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine CAS No. 2248174-12-9](/img/structure/B2945805.png)
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine, also known as MEM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MEM belongs to the class of phenethylamines and has been studied for its effects on the central nervous system.
作用機序
The exact mechanism of action of (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine is not fully understood, but it is believed to work through the modulation of neurotransmitter systems in the brain. Specifically, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the expression of certain neurotrophic factors, which may contribute to its neuroprotective effects. Additionally, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic properties.
実験室実験の利点と制限
One advantage of using (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine in lab experiments is that it has been shown to have relatively low toxicity and side effects in animal models. Additionally, its effects on neurotransmitter systems are well-characterized, which may make it a useful tool for studying these systems. However, one limitation is that (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
将来の方向性
There are several potential future directions for research on (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine. One area of interest is its potential as a treatment for drug addiction, as preclinical studies have shown promising results. Additionally, there may be potential for (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine.
合成法
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine can be synthesized through several methods, including the reduction of 3-(methoxymethyl)phenylacetone with a reducing agent such as sodium borohydride. Another method involves the reductive amination of 3-(methoxymethyl)phenylacetone with ammonia and a reducing agent such as sodium cyanoborohydride.
科学的研究の応用
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been studied for its potential therapeutic properties, particularly in the treatment of depression, anxiety, and addiction. In preclinical studies, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been shown to have antidepressant and anxiolytic effects. Additionally, (2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine has been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
(2S)-2-[3-(methoxymethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(7-12)11-5-3-4-10(6-11)8-13-2/h3-6,9H,7-8,12H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICSSAVKJBVFQD-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC(=C1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[3-(Methoxymethyl)phenyl]propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,7,8-Trimethyl-1,3-dioxo-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2945724.png)
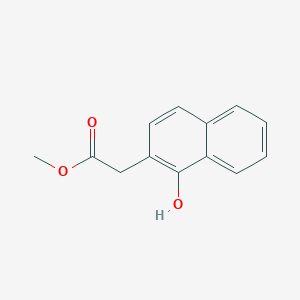
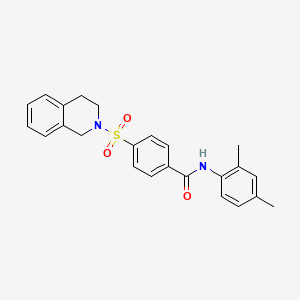
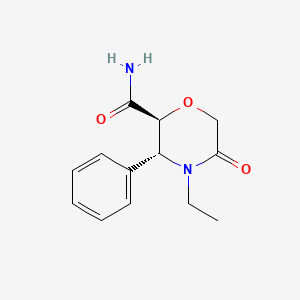
![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2945729.png)
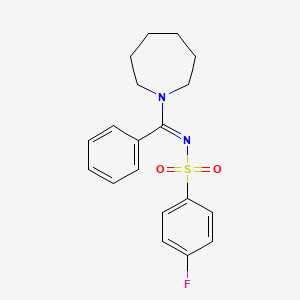
![2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol](/img/structure/B2945733.png)
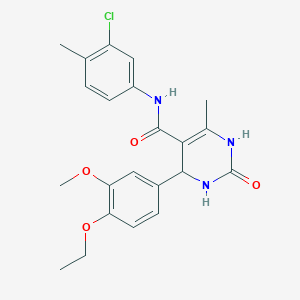
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2945735.png)
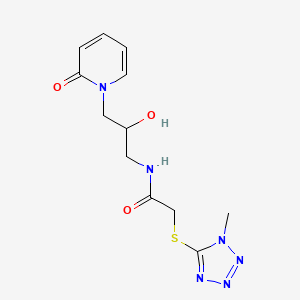
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B2945737.png)
![5-Chloro-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2945741.png)
![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylmethyl]quinazolin-4-one](/img/structure/B2945742.png)
